molecular formula C18H18FN5OS B2460940 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 872856-69-4

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2460940
CAS No.: 872856-69-4
M. Wt: 371.43
InChI Key: VQBBHNGFQDAPFN-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at position 1, a sulfanyl (-S-) linkage at position 4, and a piperidin-1-yl ethanone moiety. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heterocycle known for its role in kinase inhibition and other therapeutic applications . The sulfanyl-ethanone-piperidine chain likely contributes to solubility and target interaction.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c19-13-4-6-14(7-5-13)24-17-15(10-22-24)18(21-12-20-17)26-11-16(25)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBBHNGFQDAPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) linker in the compound participates in nucleophilic substitution reactions. For example, the sulfur atom can act as a leaving group under basic conditions, enabling the introduction of new substituents.

Reaction Type Conditions Reagents Outcome Source
Thiol displacementK₂CO₃, DMF, 80°CAlkyl halides or aryl boronic acidsReplacement of sulfanyl group with alkyl/aryl groups to modify bioactivity
SNAr on pyrimidine ringPd catalysis, ligand-assisted couplingAryl halidesFunctionalization at the pyrimidine C4 position

This reactivity is critical for structural diversification, particularly in medicinal chemistry applications .

Coupling Reactions

The pyrazolo[3,4-d]pyrimidine scaffold undergoes cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups.

Coupling Type Catalyst System Substrates Yield Application Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acids60–85%Introduction of electron-rich aryl groups
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines or piperazine analogs70–90%Piperidinyl group functionalization

These reactions are pivotal for optimizing pharmacokinetic properties, such as solubility and target affinity .

Ethanone Modification

The ketone group undergoes reductive amination or condensation reactions:

  • Reductive amination with NH₃ or primary amines yields secondary/tertiary amines.

  • Condensation with hydrazines forms hydrazones, enhancing metal-binding capacity .

Fluorophenyl Reactivity

The 4-fluorophenyl group participates in:

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) at the meta position.

  • Pd-catalyzed C–H activation for late-stage diversification .

Reductive Amination and Hydrogenation

The piperidinyl group is synthesized via reductive amination of ketones with amines under H₂/Pd-C or NaBH₃CN. Catalytic hydrogenation is also employed to reduce nitro or cyano intermediates during synthesis .

Substrate Reducing Agent Conditions Product Yield Source
Nitro-pyrazolo-pyrimidineH₂, Pd/C (10%)EtOH, 50°C, 12 hAmino-pyrazolo-pyrimidine85%
Ketone intermediateNaBH₃CNMeOH, RT, 6 hPiperidinyl ethanone derivative78%

Kinase Inhibition Mechanism

The compound acts as a kinase inhibitor by binding to ATP pockets via:

  • Hydrogen bonding between the pyrimidine N1 and kinase hinge residues.

  • Hydrophobic interactions from the fluorophenyl and piperidinyl groups.

  • Sulfur-mediated π–π stacking with conserved phenylalanine residues .

Key Synthetic Routes

A representative synthesis involves:

  • Formation of pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with thiourea .

  • Sulfanyl group introduction using thiol-disulfide exchange under basic conditions.

  • Piperidinyl ethanone coupling via Buchwald-Hartwig amination .

Stability and Degradation Pathways

  • Hydrolytic degradation : The sulfanyl ether bond is susceptible to hydrolysis under acidic/alkaline conditions, forming pyrazolo[3,4-d]pyrimidin-4-ol and piperidinyl ethanethiol.

  • Oxidative stability : The compound resists oxidation due to electron-withdrawing fluorine substituents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to reduced cell proliferation in various cancer cell lines. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can effectively target CDK2, resulting in decreased tumor growth in xenograft models .

Case Study : A study published in Molecules demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed promising anticancer activity against breast and lung cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Compounds with similar structural motifs have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans14

These findings suggest that the sulfur-containing derivatives can enhance the antimicrobial properties compared to their non-sulfur counterparts .

Neuropharmacological Effects

The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives have been linked to cognitive enhancement and neuroprotective effects.

Research Insight : A study indicated that similar compounds improved memory retention in animal models by modulating neurotransmitter systems involving acetylcholine and dopamine. These findings support the hypothesis that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy and safety.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityModerate (estimated)
Half-life6 hours
MetabolismHepatic
ExcretionRenal

These parameters suggest that while the compound may be effective, careful consideration must be given to dosing regimens to optimize therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular formulas, and molar masses of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one with analogous compounds:

Compound Name & Structure Molecular Formula Molar Mass (g/mol) Key Substituents
This compound (Target) C₁₈H₂₀FN₅OS 373.45 4-Fluorophenyl, sulfanyl-ethanone-piperidine
1-[1-(4-Methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine C₁₈H₂₁N₅S 339.46 4-Methylphenyl, methylsulfanyl, piperidine
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C₂₂H₂₁ClN₄O₃ 424.88 4-Chlorophenyl, nitro group, piperidine-linked pyrazole
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₂₀H₁₈ClN₅ 363.89 3-Methylphenyl, 4-chlorophenethylamine
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone C₃₁H₃₃N₅O₄S 603.69 4-Methanesulfonylphenyl, piperidinyloxy, pyrrolidinylmethyl-pyridine

Structural and Functional Insights

Core Modifications :

  • The target compound’s pyrazolo[3,4-d]pyrimidine core is shared with all analogs, but substituent variations dictate pharmacological profiles. For example, the 4-fluorophenyl group in the target compound may improve metabolic stability compared to the 4-methylphenyl group in or the 3-methylphenyl group in due to fluorine’s electronegativity .

Linkage and Functional Groups: The sulfanyl (-S-) linkage in the target compound contrasts with oxy (-O-) or amine (-NH-) linkages in analogs like and . Sulfur’s larger atomic radius and lower electronegativity may enhance membrane permeability but reduce hydrogen-bonding capacity compared to oxygen .

Electron-Donating/Withdrawing Effects :

  • The 4-fluorophenyl group (target) and 4-chlorophenyl group () both exert electron-withdrawing effects, but fluorine’s smaller size may reduce steric hindrance. Conversely, ’s 4-methylphenyl group is electron-donating, which could diminish binding affinity in certain targets .

Molecular Weight and Complexity: The target compound (373.45 g/mol) is lighter than (603.69 g/mol), which contains a methanesulfonylphenyl group and a pyrrolidinylmethyl-pyridine moiety.

Piperidine Derivatives: Piperidine is a common substituent across these compounds, but its positioning (e.g., ethanone-linked in the target vs. direct attachment in ) modulates conformational flexibility and interactions with hydrophobic pockets in biological targets .

Research Findings and Implications

  • Synthetic Feasibility: Methods for related compounds (e.g., sulfuric acid-mediated cyclization ) suggest scalable synthesis routes for the target compound, though recrystallization solvents (dioxane, ethanol) may require optimization for purity .
  • Structure-Activity Relationships (SAR): The sulfanyl-ethanone-piperidine chain in the target compound offers a balance between lipophilicity and solubility, contrasting with ’s polar 4-chlorophenethylamine group, which may limit blood-brain barrier penetration .
  • Patent Landscape : Compounds like and highlight industrial interest in pyrazolo[3,4-d]pyrimidine derivatives for kinase inhibition, though the target compound’s unique substituents may offer patentability advantages .

Biological Activity

The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a member of the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolo[3,4-d]pyrimidine core with a sulfanyl group and a piperidine moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The sulfanyl group may facilitate covalent interactions with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Antitumor Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit key signaling pathways associated with cancer cell proliferation, including BRAF(V600E) and EGFR pathways. These compounds have demonstrated efficacy against various cancer cell lines in vitro and in vivo .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazolopyrimidines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. In preclinical models, compounds with similar structures have shown promise in reducing inflammatory markers and mediating pain relief .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of pyrazolo derivatives. The sulfanyl group may enhance the compound's ability to penetrate bacterial membranes or interact with bacterial enzymes, leading to significant antibacterial effects against various strains .

Summary of Research Findings

Activity TypeFindingsReferences
AntitumorInhibits BRAF(V600E) and EGFR signaling pathways; effective against cancer cell lines
Anti-inflammatoryPotential COX inhibition; reduces inflammatory markers in preclinical models
AntimicrobialSignificant antibacterial effects observed; mechanism likely involves membrane interaction

Case Studies

  • Antitumor Efficacy : A study conducted on analogs of the compound demonstrated a reduction in tumor size in xenograft models when treated with pyrazolo derivatives, indicating strong antitumor activity.
  • Anti-inflammatory Response : Clinical trials assessing similar compounds for chronic pain management showed a marked decrease in patient-reported pain levels alongside reduced inflammatory biomarkers.

Q & A

Q. What are the established synthetic routes for 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one?

Methodological Answer: The synthesis involves multi-step reactions starting with functionalized pyrazolo[3,4-d]pyrimidine and piperidine derivatives. Key steps include:

  • Sulfanyl linkage formation : Reaction of 4-mercapto-pyrazolo[3,4-d]pyrimidine with halogenated ethanone derivatives under basic conditions (e.g., NaH in DMF) to form the thioether bond .
  • Piperidinyl group introduction : Nucleophilic substitution or coupling reactions using piperidine derivatives under inert atmospheres (e.g., N₂ in toluene) .
  • Fluorophenyl substitution : Suzuki-Miyaura coupling or direct arylation to attach the 4-fluorophenyl group .
    Critical parameters : Temperature (60–100°C), solvent polarity (DMF, toluene), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidinyl CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~414.1) and fragmentation patterns .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water .
  • X-ray crystallography (if crystals obtained): Resolves stereoelectronic effects of the sulfanyl and piperidinyl groups .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, BTK) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via dose-response curves .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using ³H-labeled ligands .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Methodological Answer:

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions; use microwave-assisted synthesis for faster kinetics .
  • Catalyst screening : Test Pd₂(dba)₃/XPhos systems for coupling steps to improve efficiency (>80% yield) .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC with trifluoroacetic acid as a modifier .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Dynamic effects analysis : Variable-temperature NMR to detect rotamers of the piperidinyl group .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify tautomeric forms .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks (e.g., overlapping pyrazolo[3,4-d]pyrimidine protons) .

Q. What in silico models predict its pharmacokinetic and target-binding properties?

Methodological Answer:

  • Docking simulations (AutoDock Vina) : Map interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyrimidine N1) .
  • ADMET prediction (SwissADME) : Assess logP (~2.8), solubility (<10 µM), and CYP450 inhibition risks .
  • MD simulations (GROMACS) : Evaluate stability of sulfanyl-piperidinyl conformers in lipid bilayers .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .
  • Nanoparticle formulation : Use PLGA-PEG carriers (100–200 nm size) for enhanced bioavailability .
  • Prodrug design : Introduce phosphate esters at the ethanone oxygen for in vivo hydrolysis .

Q. How to investigate off-target effects in cellular assays?

Methodological Answer:

  • Kinase profiling (KinomeScan) : Screen against 468 kinases at 1 µM to identify promiscuous binding .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
  • Thermal proteome profiling (TPP) : Detect protein stabilization/destabilization across lysates after compound treatment .

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